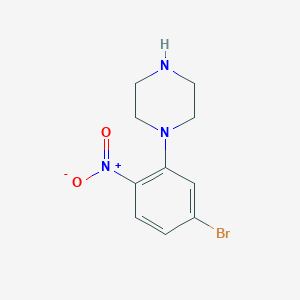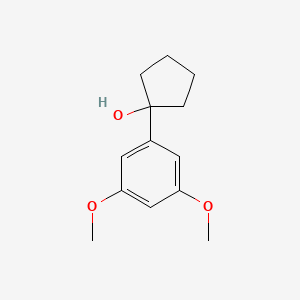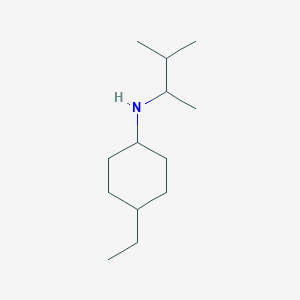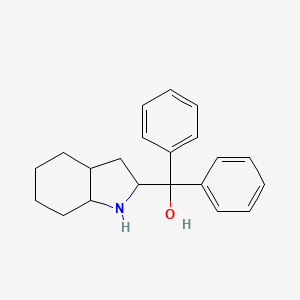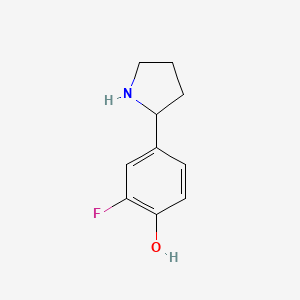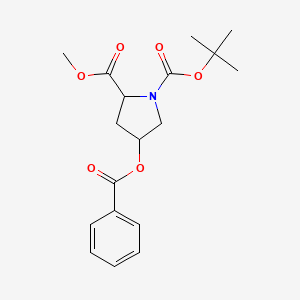
4,6-Dichloropyrimidine-5-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound using suitable reagents.
Condensation Reactions: The compound can undergo condensation reactions with various carbonyl compounds to form Schiff bases or other derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the chlorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE can be compared with other pyrimidine derivatives, such as:
5-Amino-4,6-dichloropyrimidine: Similar in structure but with an amino group at position 5 instead of an oxime group.
4,6-Dichloro-5-methoxypyrimidine: Contains a methoxy group at position 5, which alters its chemical reactivity and biological activity.
The uniqueness of 4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE lies in its oxime group, which imparts distinct chemical properties and potential biological activities compared to other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C5H3Cl2N3O |
|---|---|
Molekulargewicht |
192.00 g/mol |
IUPAC-Name |
(NE)-N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H/b10-1+ |
InChI-Schlüssel |
AEQBNPPKIJAQDQ-BCTAIJSYSA-N |
Isomerische SMILES |
C1=NC(=C(C(=N1)Cl)/C=N/O)Cl |
Kanonische SMILES |
C1=NC(=C(C(=N1)Cl)C=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
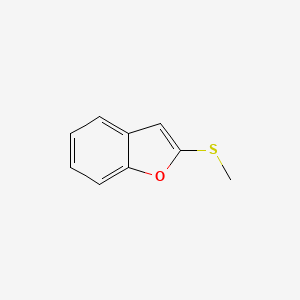
![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
![ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate](/img/structure/B15093590.png)
